

Spectroscopic Profile of (R)-(-)-2-Hexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-2-Hexanol

Cat. No.: B2871620

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol **(R)-(-)-2-Hexanol**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and pharmaceutical development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for **(R)-(-)-2-Hexanol** is C₆H₁₄O, with a molecular weight of 102.17 g/mol. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **(R)-(-)-2-Hexanol** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.80	m	1H	CH-OH	
~1.60	br s	1H	OH	
~1.45	m	2H	CH ₂	
~1.32	m	4H	(CH ₂) ₂	
~1.18	d	3H	~6.2	CH ₃ (on C2)
~0.90	t	3H	~6.8	CH ₃ (on C6)

d: doublet, t: triplet, m: multiplet, br s: broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for (R)-(-)-2-Hexanol (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
67.5	C2
38.9	C3
27.9	C4
23.4	C1
22.7	C5
14.0	C6

Infrared (IR) Spectroscopy Data

Table 3: Infrared (IR) Spectroscopy Peak List for (R)-(-)-2-Hexanol (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3339	Strong, Broad	O-H stretch
2958	Strong	C-H stretch (asymmetric)
2931	Strong	C-H stretch (asymmetric)
2873	Strong	C-H stretch (symmetric)
2860	Strong	C-H stretch (symmetric)
1467	Medium	C-H bend (scissoring)
1378	Medium	C-H bend (rocking)
1114	Strong	C-O stretch
940	Medium	O-H bend

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 2-Hexanol

m/z	Relative Intensity (%)	Proposed Fragment
45	100	[CH ₃ CHOH] ⁺
43	70.16	[C ₃ H ₇] ⁺
41	32.43	[C ₃ H ₅] ⁺
58	29.65	[M-C ₂ H ₅ OH] ⁺
55	23.01	[C ₄ H ₇] ⁺
102	Not Observed	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

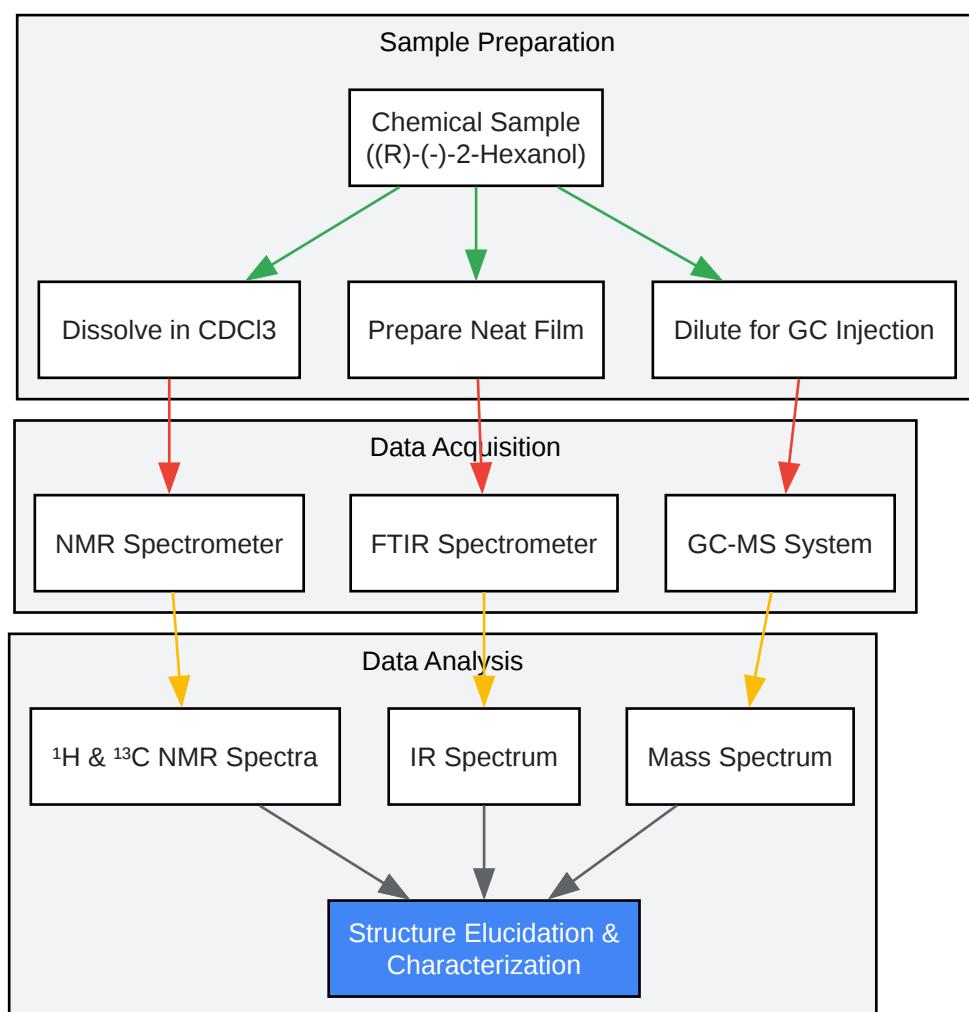
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 10-20 mg of **(R)-(-)-2-Hexanol** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a JEOL spectrometer operating at 90 MHz for protons and 22.5 MHz for carbon-13.
- Data Acquisition:
 - ^1H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts were referenced to the TMS signal at 0.00 ppm.
 - ^{13}C NMR: The spectrum was recorded using a proton-decoupled pulse sequence. The chemical shifts were referenced to the central peak of the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: As **(R)-(-)-2-Hexanol** is a liquid at room temperature, the IR spectrum was obtained from a neat sample. A thin film of the liquid was prepared between two potassium bromide (KBr) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for the analysis.
- Data Acquisition: A background spectrum of the clean KBr plates was first recorded. The sample was then placed in the IR beam path, and the spectrum was acquired over the range of 4000-400 cm^{-1} . The final spectrum was presented in terms of transmittance.

Mass Spectrometry (MS)


- Sample Introduction: The sample was introduced into the mass spectrometer via Gas Chromatography (GC) to ensure the analysis of a pure compound.
- Instrumentation: A Hitachi RMU-7M double focusing mass spectrometer was used.
- Ionization: Electron Ionization (EI) was employed with an ionization energy of 70 eV.

- Mass Analysis: The instrument scanned a mass-to-charge (m/z) range appropriate for the compound, and the resulting ions were detected to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like **(R)-(-)-2-Hexanol**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of (R)-(-)-2-Hexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2871620#spectroscopic-data-nmr-ir-ms-of-r-2-hexanol\]](https://www.benchchem.com/product/b2871620#spectroscopic-data-nmr-ir-ms-of-r-2-hexanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com